molecular formula C19H14FN3S B3400232 4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1040658-33-0

4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine

Cat. No.: B3400232
CAS No.: 1040658-33-0
M. Wt: 335.4 g/mol
InChI Key: SKICYKDSBJBNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: Its properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of 4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Fluorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
  • 4-[(2-Fluorobenzyl)thio]-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine

Uniqueness

4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine is a heterocyclic compound characterized by its unique structural features, including a pyrazolo[1,5-a]pyrazine core and a fluorobenzylthio moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound’s structure can be summarized as follows:

Compound Name Molecular Formula Molecular Weight Core Structure
This compoundC17_{17}H15_{15}F1_{1}N3_{3}S1_{1}314.38 g/molPyrazolo[1,5-a]pyrazine

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorobenzylthio group enhances the compound's lipophilicity, facilitating its penetration into biological membranes and interaction with enzymes and receptors.

Target Enzymes

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds can inhibit tyrosinase, an enzyme critical in melanin biosynthesis, which has implications in skin pigmentation disorders and melanoma treatment .

Antimelanogenic Effects

Studies have shown that derivatives of pyrazolo compounds exhibit significant antimelanogenic effects. For example, related compounds have been reported to inhibit tyrosinase activity with IC50_{50} values in the low micromolar range. This suggests that this compound may also possess similar properties, potentially serving as a therapeutic agent in treating hyperpigmentation disorders .

Anticancer Potential

Similar pyrazolo derivatives have demonstrated anticancer activities by inhibiting kinases involved in tumor progression. The unique structure of this compound could allow it to modulate signaling pathways critical for cancer cell survival and proliferation .

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with other structurally similar compounds:

Compound Name Biological Activity IC50_{50} (μM)Notes
4-[(4-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazineTyrosinase inhibitor0.18More active than kojic acid
4-(Chlorophenyl)-2-(methylphenyl)pyrazolo[1,5-a]pyrazineAnticancer activityVariesExhibits kinase inhibition

Case Studies

In a study investigating the structural modifications of piperazine derivatives containing fluorobenzyl groups, it was found that these modifications significantly enhanced the inhibitory effects on tyrosinase compared to traditional inhibitors like kojic acid . This highlights the potential for this compound to be developed into a more effective therapeutic agent.

Properties

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3S/c20-16-9-5-4-8-15(16)13-24-19-18-12-17(14-6-2-1-3-7-14)22-23(18)11-10-21-19/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKICYKDSBJBNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine
Reactant of Route 2
Reactant of Route 2
4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine
Reactant of Route 3
Reactant of Route 3
4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine
Reactant of Route 4
Reactant of Route 4
4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine
Reactant of Route 5
Reactant of Route 5
4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine
Reactant of Route 6
Reactant of Route 6
4-[(2-Fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.